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Compound of Interest

Compound Name: Gliocladin C

Cat. No.: B1244120 Get Quote

Indole alkaloids are a vast and structurally diverse class of natural products, many of which

possess significant physiological and pharmacological activities.[1][2] The indole nucleus is

considered a "privileged structure" in pharmaceutical development, forming the core of

numerous clinical drugs.[3][4] Marine organisms, particularly fungi living in unique and extreme

environments, are a prolific source of novel indole alkaloids with potent bioactivities.[3][5]

These metabolites exhibit a wide range of properties, including anticancer, antibacterial,

antiviral, and anti-inflammatory effects.[6][7][8]

Among these, the hexahydropyrrolo[2,3-b]indole alkaloids represent a fascinating subclass

derived from tryptophan.[9] A key member of this family is Gliocladin C, a C3–C3′ bisindole

alkaloid first isolated from the fungus Gliocladium roseum. Its unique structural features and

potent cytotoxicity have made it a subject of significant interest in synthetic chemistry and drug

discovery.

Gliocladin C and Its Relatives: Structure and Activity
Gliocladin C belongs to a subset of hexahydropyrroloindoline alkaloids that contain a 3a-(3-

indolyl)-hexahydropyrrolo-[2,3-b]indole core.[9] These compounds are formally derived from

two tryptophan molecules.[9] The class exhibits a broad range of potent biological activities,

from cytotoxicity to antibacterial effects.[9]

Gliocladin C: A fungal-derived marine alkaloid characterized by a rare trioxopiperazine

fragment. It demonstrates significant cytotoxic activity against the P-388 murine lymphocytic

leukemia cell line.[4][9]
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Leptosin D: A structurally related C3–C3′ bisindole alkaloid that also shows potent

cytotoxicity against P-388 cells.[9]

Bionectins A and B: These are epidithiodioxopiperazine (ETP) alkaloids, a related class

characterized by a bridged polysulfide linkage.[4][10] They exhibit notable antibacterial

activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus

(QRSA).[9][10]

Gliocladine C: Another ETP natural product related to Gliocladin C.[3]

T988C: A related alkaloid whose synthesis has been developed in conjunction with that of

Gliocladin C.

Quantitative Biological Data
The biological activities of Gliocladin C and its related alkaloids have been quantified in

various bioassays. The data are summarized below for comparative analysis.

Compound
Biological
Activity

Assay/Cell
Line

Quantitative
Measurement

Reference

Gliocladin C Cytotoxicity

P-388

Lymphocytic

Leukemia

ED₅₀: 240 ng/mL [9]

Leptosin D Cytotoxicity

P-388

Lymphocytic

Leukemia

ED₅₀: 86 ng/mL [9]

Bionectin A Antibacterial MRSA & QRSA
MIC: 10-30

µg/mL
[9][10]

Bionectin B Antibacterial MRSA & QRSA
MIC: 10-30

µg/mL
[9][10]

Proposed Mechanism of Action: Induction of
Apoptosis
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While the precise molecular targets of Gliocladin C are not fully elucidated, its potent cytotoxic

activity strongly suggests the induction of apoptosis, or programmed cell death, as a primary

mechanism of action. Many cytotoxic natural products eliminate cancer cells by triggering the

intrinsic (mitochondrial) apoptosis pathway.[11][12] This pathway is initiated by cellular stress,

leading to the release of mitochondrial proteins like cytochrome c, which in turn activates a

cascade of cysteine proteases called caspases that execute the cell death program.[11][13]

Given the cytotoxic profile of Gliocladin C, it is plausible that it activates this intrinsic pathway,

potentially through the generation of reactive oxygen species (ROS) and the activation of

stress-related signaling kinases like c-Jun N-terminal kinase (JNK), a mechanism observed for

other indole compounds.[11]
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Proposed intrinsic apoptosis pathway for Gliocladin C.

Experimental Protocols
Detailed and reproducible experimental procedures are critical for the study of complex natural

products. Below are representative protocols for the chemical synthesis of Gliocladin C and a

standard in vitro cytotoxicity assay.
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Total Synthesis of (+)-Gliocladin C via Photoredox
Catalysis
A total synthesis of Gliocladin C was achieved in 10 steps, highlighting a key C-C bond

formation mediated by visible-light photoredox catalysis.[6] This method provides an efficient

and mild route to the complex C3–C3′ bisindole core structure.[6]
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Workflow for the total synthesis of (+)-Gliocladin C.
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Detailed Methodology (Selected Key Step):

Visible-Light-Mediated Radical Coupling:[6]

To a degassed solution of Boc-L-tryptophan-derived bromopyrroloindoline (1.0 eq) and

indole-2-carboxaldehyde (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is

added Hantzsch ester (1.5 eq) and diisopropylethylamine (2.0 eq).

The photocatalyst, [Ru(bpy)₃]Cl₂ (1 mol%), is added, and the reaction vessel is sealed.

The mixture is stirred and irradiated with a blue LED lamp (or a 100 W compact fluorescent

bulb) at room temperature for 12-24 hours, or until reaction completion is observed via TLC

analysis.

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially

with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The resulting crude product is purified by flash column chromatography on silica gel to yield

the desired C3–C3′ coupled bisindole product.[6]

In Vitro Cytotoxicity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.[14][15] It measures the metabolic activity of cells, which is

typically proportional to the number of viable cells.
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General workflow for an MTT cytotoxicity assay.
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Detailed Methodology:

Cell Seeding: P-388 murine leukemia cells are seeded into 96-well microtiter plates at a

density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture

medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5%

CO₂ to allow for cell recovery and adherence.[16]

Compound Application: A stock solution of Gliocladin C is prepared in DMSO and then

serially diluted in culture medium to achieve a range of final concentrations. 100 µL of these

dilutions are added to the respective wells. Control wells receive medium with DMSO

(vehicle control) and medium alone (blank).

Incubation: The plates are incubated for an additional 48 to 72 hours under the same

conditions.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline) is added to each well. The plates are then incubated for another 2-4 hours.

During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow

MTT to a purple formazan precipitate.

Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent

(e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the

formazan crystals.[14]

Data Acquisition: The absorbance of each well is measured using a microplate reader at a

wavelength of approximately 570 nm.

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control

cells. The ED₅₀ (or IC₅₀) value, the concentration of the compound that causes 50%

inhibition of cell growth, is determined by plotting cell viability against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions
Gliocladin C and its related indole alkaloids represent a promising class of natural products

with potent cytotoxic and antibacterial activities. Their complex chemical architectures have

challenged and inspired synthetic chemists, leading to innovative methodologies for their
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construction. The significant biological activity warrants further investigation into their precise

molecular targets and mechanisms of action. Future research should focus on elucidating the

specific signaling pathways modulated by these compounds, which could uncover novel targets

for anticancer and antibacterial drug development. Furthermore, structure-activity relationship

(SAR) studies based on the synthetic scaffolds now available could lead to the design of new

analogs with improved potency, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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